Methyl 4-(1,1'-biphenyl-4-yl)-2,4-dioxobutanoate
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Overview
Description
“Methyl 4-(1,1’-biphenyl-4-yl)-2,4-dioxobutanoate” is a complex organic compound. The presence of the biphenyl group indicates that it may have interesting chemical properties, as biphenyls are often used in the production of drugs, products for agriculture, fluorescent layers in organic light-emitting diodes (OLEDs), and building blocks for basic liquid crystals .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the biphenyl group, the introduction of the methyl and carboxylate groups, and the creation of the dioxobutanoate moiety. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The biphenyl group would likely contribute to the overall stability of the molecule, while the dioxobutanoate group could potentially introduce some interesting reactivity .
Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored and used. The presence of the carboxylate group suggests that it could participate in acid-base reactions, while the biphenyl group might undergo electrophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylate group could affect its solubility in water, while the biphenyl group could influence its melting and boiling points .
Scientific Research Applications
Environmental Impact and Toxicity Studies
- Herbicide Toxicity and Environmental Fate : Studies on 2,4-Dichlorophenoxyacetic acid (2,4-D) and related compounds offer insights into the environmental impact and toxicity of widely used herbicides. Research demonstrates concerns about the presence of such compounds in the environment due to their potential lethal effects on non-target organisms. Future research is likely to focus on the assessment of exposure in humans and other vertebrates, as well as on pesticide degradation studies to mitigate environmental impacts (Islam et al., 2017).
Chemical Degradation and Treatment
- Advanced Oxidation Processes (AOPs) : The degradation of pharmaceuticals and pollutants like acetaminophen through AOPs is an area of significant research interest. This includes understanding the kinetics, mechanisms, and by-products of degradation processes. Such studies are crucial for developing efficient treatment methods to remove toxic compounds from water and the environment, highlighting the relevance of chemical synthesis and degradation studies in environmental science (Qutob et al., 2022).
Molecular Interactions and Mechanisms
- Chemosensors Development : The use of specific chemical compounds, such as 4-Methyl-2,6-diformylphenol, for developing chemosensors to detect various analytes, showcases the application of synthetic compounds in analytical chemistry. These chemosensors are used for the selective and sensitive detection of metal ions, anions, and neutral molecules, underscoring the importance of chemical synthesis in creating tools for chemical and biochemical analysis (Roy, 2021).
Biopolymer Modification and Applications
- Xylan Derivatives : Chemical modification of biopolymers, such as xylan, to produce ethers and esters with specific properties, highlights the application of synthetic chemistry in developing new materials with potential uses in drug delivery, paper strength additives, and antimicrobial agents. This research demonstrates the cross-disciplinary nature of chemical synthesis, bridging chemistry, materials science, and biomedical applications (Petzold-Welcke et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-21-17(20)16(19)11-15(18)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYQRPUOLGQGFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80493491 |
Source
|
Record name | Methyl 4-([1,1'-biphenyl]-4-yl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,4-dioxo-4-(4-phenylphenyl)butanoate | |
CAS RN |
63656-27-9 |
Source
|
Record name | Methyl 4-([1,1'-biphenyl]-4-yl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80493491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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